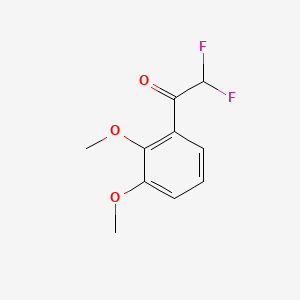
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a dimethoxyphenyl group and two fluorine atoms attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution, followed by the addition of difluoroacetic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the ethanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative diseases like Parkinson’s disease . The compound’s structure allows it to bind to specific sites on the enzyme, thereby inhibiting its activity and modulating neurotransmitter levels.
Comparación Con Compuestos Similares
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar aromatic structure but differs in its functional groups and overall chemical properties.
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, this compound has similar methoxy substitutions on the aromatic ring but lacks the difluoroethanone moiety.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both methoxy and difluoro groups, which confer distinct chemical reactivity and potential biological activities
Propiedades
Fórmula molecular |
C10H10F2O3 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
1-(2,3-dimethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O3/c1-14-7-5-3-4-6(9(7)15-2)8(13)10(11)12/h3-5,10H,1-2H3 |
Clave InChI |
UCGNBJCJONLCIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















